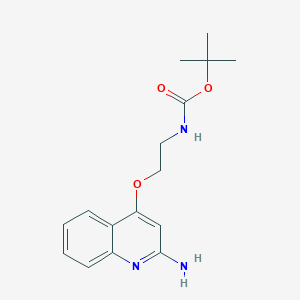![molecular formula C24H20N2O4 B2374500 (Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951950-90-6](/img/structure/B2374500.png)
(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Probe Development
- (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a structurally related compound, has been used in the synthesis of a new potential PET (Positron Emission Tomography) probe. This probe targets the enzyme PIM1, a kinase involved in various biological processes, showing potential for imaging studies in biomedical research (Gao et al., 2013).
DNA-PK Inhibition and Anti-Platelet Activity
- Research on related 2-(pyridin-3-ylamino)-4H-(substituted) benz[e]-1,3-oxazin-4-ones revealed their potential in inhibiting DNA-dependent protein kinase (DNA-PK) and reducing platelet aggregation, which has implications in cancer therapy and cardiovascular disease treatments (Ihmaid et al., 2012).
Antimicrobial Activity
- Compounds with similar structures have been evaluated for antimicrobial activity against gram-positive and gram-negative bacteria, providing a potential route for the development of new antibiotics (Amr et al., 2016).
Molecular Structure Analysis
- Structurally related compounds have been studied for their crystal and molecular structures, contributing to the understanding of molecular interactions and properties in materials science (Zugenmaier, 2013).
Spectroscopic and Photophysical Properties
- Research into zinc(II) phthalocyanines substituted with similar structural units has explored their spectroscopic, aggregation, photophysical, and photochemical properties. This has implications for their use in photodynamic therapy, particularly in cancer treatment (Öncül et al., 2022).
Synthesis and Chemical Reactions
- Various studies have focused on the synthesis and reactions of 1,3-benzoxazine derivatives, providing insight into chemical synthesis methodologies and potential applications in pharmaceuticals and material science (Buttke et al., 1993).
Antitubercular Activity
- Derivatives of 1,3-benzoxazine have been synthesized and tested for antitubercular activity, highlighting potential therapeutic applications against tuberculosis (Kantevari et al., 2011).
properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-20-8-3-2-6-16(20)12-22-23(27)18-9-10-21-19(24(18)30-22)14-26(15-29-21)13-17-7-4-5-11-25-17/h2-12H,13-15H2,1H3/b22-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZACIURJQLMHW-UUYOSTAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


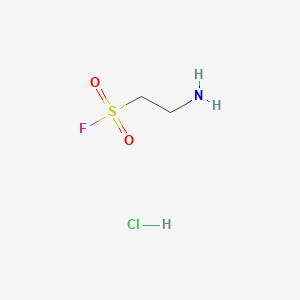

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)
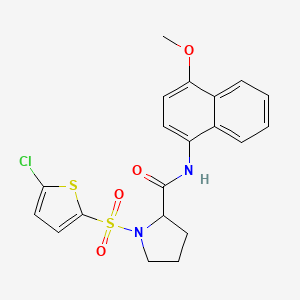
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2374429.png)
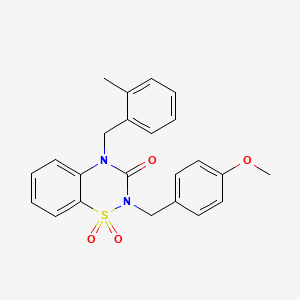
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374432.png)
![Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2374433.png)
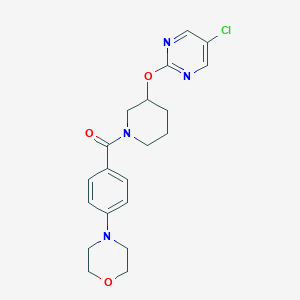
![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)


